molecular formula C21H20N3O3- B040097 8-(2-Methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2-propynyl)imidazo(1,2-a)pyridine CAS No. 117525-13-0

8-(2-Methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2-propynyl)imidazo(1,2-a)pyridine

Cat. No. B040097
M. Wt: 363.4 g/mol
InChI Key: PLOHFJGDJWILLC-UHFFFAOYSA-M
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Patent
US04831041

Procedure details

A mixture of 2-amino-3-(2-methoxycarbonylamino-6-methylbenzyloxy)pyridine (4.22 g) and 3-mesyloxy-5-hexyn-2-one (2.74 g) in ethanol (42 ml) was refluxed for 62 hours and then evaporated in vacuo. To the residue was added and aqueous solution of sodium bicarbonate and the insoluble material was collected by filtration. The crude product was purified by column chromatography on silica gel (150 g) with methylene chloride and then a mixture of methylene chloride and acetonitrile (10:1) as eluents to afford a solid, which was recrystallized from a mixture of ethyl acetate and cyclohexane to give 8-(2-methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2-propynyl)imidazo[1,2-a]pyridine.
Name
2-amino-3-(2-methoxycarbonylamino-6-methylbenzyloxy)pyridine
Quantity
4.22 g
Type
reactant
Reaction Step One
Name
3-mesyloxy-5-hexyn-2-one
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([O:8][CH2:9][C:10]2[C:15]([CH3:16])=[CH:14][CH:13]=[CH:12][C:11]=2[NH:17][C:18]([O:20][CH3:21])=[O:19])=[CH:6][CH:5]=[CH:4][N:3]=1.S(O[CH:27]([CH2:31][C:32]#[CH:33])[C:28](=O)[CH3:29])(C)(=O)=O>C(O)C>[CH3:21][O:20][C:18]([NH:17][C:11]1[CH:12]=[CH:13][CH:14]=[C:15]([CH3:16])[C:10]=1[CH2:9][O:8][C:7]1[C:2]2[N:3]([C:27]([CH2:31][C:32]#[CH:33])=[C:28]([CH3:29])[N:1]=2)[CH:4]=[CH:5][CH:6]=1)=[O:19]

Inputs

Step One
Name
2-amino-3-(2-methoxycarbonylamino-6-methylbenzyloxy)pyridine
Quantity
4.22 g
Type
reactant
Smiles
NC1=NC=CC=C1OCC1=C(C=CC=C1C)NC(=O)OC
Name
3-mesyloxy-5-hexyn-2-one
Quantity
2.74 g
Type
reactant
Smiles
S(=O)(=O)(C)OC(C(C)=O)CC#C
Name
Quantity
42 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 62 hours
Duration
62 h
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
ADDITION
Type
ADDITION
Details
To the residue was added
FILTRATION
Type
FILTRATION
Details
aqueous solution of sodium bicarbonate and the insoluble material was collected by filtration
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel (150 g) with methylene chloride
ADDITION
Type
ADDITION
Details
a mixture of methylene chloride and acetonitrile (10:1) as eluents
CUSTOM
Type
CUSTOM
Details
to afford a solid, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from a mixture of ethyl acetate and cyclohexane

Outcomes

Product
Name
Type
product
Smiles
COC(=O)NC1=C(COC=2C=3N(C=CC2)C(=C(N3)C)CC#C)C(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.